molecular formula C15H20N2O3 B12124274 2-[(2H-1,3-benzodioxol-5-yl)amino]-N-cyclopentylpropanamide

2-[(2H-1,3-benzodioxol-5-yl)amino]-N-cyclopentylpropanamide

Cat. No.: B12124274
M. Wt: 276.33 g/mol
InChI Key: TWZKUNILKNDDIS-UHFFFAOYSA-N
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Description

2-[(2H-1,3-benzodioxol-5-yl)amino]-N-cyclopentylpropanamide is a synthetic organic compound characterized by the presence of a benzodioxole moiety and a cyclopentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2H-1,3-benzodioxol-5-yl)amino]-N-cyclopentylpropanamide typically involves the reaction of 2H-1,3-benzodioxole-5-amine with N-cyclopentylpropanamide under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(2H-1,3-benzodioxol-5-yl)amino]-N-cyclopentylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2H-1,3-benzodioxol-5-yl)amino]-N-cyclopentylpropanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(2H-1,3-benzodioxol-5-yl)amino]-N-cyclopentylpropanamide involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes or receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by binding to allosteric sites. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2H-1,3-benzodioxol-5-yl)amino]-N-cyclohexylpropanamide
  • 2-[(2H-1,3-benzodioxol-5-yl)amino]-N-cyclobutylpropanamide
  • 2-[(2H-1,3-benzodioxol-5-yl)amino]-N-cyclopropylpropanamide

Uniqueness

2-[(2H-1,3-benzodioxol-5-yl)amino]-N-cyclopentylpropanamide is unique due to its specific structural features, such as the cyclopentyl group, which can influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable candidate for specific applications .

Properties

Molecular Formula

C15H20N2O3

Molecular Weight

276.33 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-ylamino)-N-cyclopentylpropanamide

InChI

InChI=1S/C15H20N2O3/c1-10(15(18)17-11-4-2-3-5-11)16-12-6-7-13-14(8-12)20-9-19-13/h6-8,10-11,16H,2-5,9H2,1H3,(H,17,18)

InChI Key

TWZKUNILKNDDIS-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1CCCC1)NC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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